molecular formula C7H4F7N3O2 B1350593 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole CAS No. 82633-69-0

5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole

Cat. No.: B1350593
CAS No.: 82633-69-0
M. Wt: 295.11 g/mol
InChI Key: UOFISFKBSXJEHZ-UHFFFAOYSA-N
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Description

5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole is a compound belonging to the class of nitroazoles, specifically pyrazoles. This compound is characterized by the presence of a nitro group (-NO2) and a perfluoropropyl group (-C3F7) attached to the pyrazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole typically involves the nitration of pyrazole derivatives. One common method includes the use of nitric acid or a sulfuric-nitric acid mixture as nitrating agents . The reaction conditions often require careful control of temperature and acidity to ensure the selective introduction of the nitro group without causing over-nitration or decomposition of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced nitrating agents such as nitronium tetrafluoroborate or nitrogen dioxide can enhance the efficiency and selectivity of the nitration process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive nitrogen species (RNS) that can modulate various biological processes. The perfluoropropyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the nitro and perfluoropropyl groups in 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole imparts unique chemical properties, such as high electron-withdrawing capacity and enhanced lipophilicity. These properties make it distinct from other similar compounds and contribute to its diverse applications in scientific research and industry .

Properties

IUPAC Name

3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-4-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F7N3O2/c1-2-3(17(18)19)4(16-15-2)5(8,9)6(10,11)7(12,13)14/h1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFISFKBSXJEHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(C(C(F)(F)F)(F)F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379289
Record name 3-(Heptafluoropropyl)-5-methyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82633-69-0
Record name 3-(Heptafluoropropyl)-5-methyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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